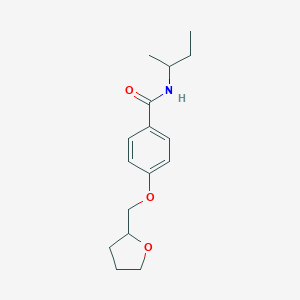![molecular formula C19H19BrN2O3 B267328 2-(4-bromophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267328.png)
2-(4-bromophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, commonly known as BPPA, is a chemical compound that has been widely used in scientific research. BPPA is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and the Src homology 2 (SH2) domain of its upstream activator, Janus kinase 2 (JAK2). This interaction is crucial for the activation of STAT3, which is a key player in various cellular processes, including inflammation, immunity, and cancer.
Mechanism of Action
BPPA inhibits the protein-protein interaction between STAT3 and JAK2 by binding to the 2-(4-bromophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide domain of JAK2. This prevents the phosphorylation of STAT3 by JAK2, thereby blocking the activation of STAT3 and downstream signaling pathways.
Biochemical and Physiological Effects:
BPPA has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. BPPA has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. BPPA has been shown to have a low toxicity profile and is well tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of BPPA is its specificity for the STAT3-JAK2 pathway, which allows for the selective inhibition of this pathway without affecting other signaling pathways. BPPA is also a potent inhibitor, with an IC50 value in the low micromolar range. However, one limitation of BPPA is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the use of BPPA in scientific research. One direction is the development of more potent and selective inhibitors of the STAT3-JAK2 pathway. Another direction is the investigation of the role of STAT3 in other cellular processes, such as metabolism and aging. Additionally, the potential use of BPPA in combination with other therapies, such as chemotherapy and immunotherapy, should be explored.
Synthesis Methods
The synthesis of BPPA involves the reaction of 4-bromoanisole with 4-(1-pyrrolidinylcarbonyl)phenylboronic acid in the presence of a palladium catalyst, followed by the reaction of the resulting intermediate with N-(tert-butoxycarbonyl)-glycine chloride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
BPPA has been extensively used in scientific research to investigate the role of STAT3 in various cellular processes, including inflammation, immunity, and cancer. BPPA has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. BPPA has also been shown to modulate the immune response, suggesting its potential use in the treatment of autoimmune diseases.
properties
Product Name |
2-(4-bromophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide |
|---|---|
Molecular Formula |
C19H19BrN2O3 |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C19H19BrN2O3/c20-15-5-9-17(10-6-15)25-13-18(23)21-16-7-3-14(4-8-16)19(24)22-11-1-2-12-22/h3-10H,1-2,11-13H2,(H,21,23) |
InChI Key |
IDMVDPITXVTZJD-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B267245.png)
![N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B267247.png)
![N-{4-[(ethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267249.png)
![N-methyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B267250.png)
![4-fluoro-N-[4-(2-phenoxyethoxy)phenyl]benzamide](/img/structure/B267252.png)

![N-{4-[(tert-butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267256.png)
![Methyl 3-({[3-(2-methoxyethoxy)phenyl]amino}carbonyl)benzoate](/img/structure/B267257.png)
![Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate](/img/structure/B267259.png)
![2-(2-methoxyethoxy)-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267261.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267263.png)
![N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B267265.png)
![3-[(3-ethoxybenzoyl)amino]-N,N-diethylbenzamide](/img/structure/B267269.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267270.png)